N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,3,5,6-tetramethyl-substituted benzene ring linked to a sulfonamide group, which is further functionalized with a furan-2-ylmethyl moiety. The furan moiety introduces heterocyclic aromaticity, which is often associated with enhanced bioavailability and pharmacological activity . This compound is part of a broader class of sulfonamides, which are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-10-8-11(2)13(4)15(12(10)3)20(17,18)16-9-14-6-5-7-19-14/h5-8,16H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKZHGZSAZLXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=CO2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with furan-2-ylmethanamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives
These derivatives (e.g., compound 6 from ) replace the benzenesulfonamide group with a tetrazole ring. While the tetrazole scaffold retains antimicrobial activity (e.g., inhibition of S. epidermidis at 4 µg/mL), the absence of the sulfonamide moiety reduces interactions with bacterial enzymes reliant on sulfonamide-binding pockets. The tetrazole group’s acidity (pKa ~4.5–5.5) may also alter pharmacokinetics compared to the sulfonamide’s neutral-to-weakly acidic behavior (pKa ~10–12) .
ADAM17 Inhibitors (e.g., N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide)
This compound () shares the furan-2-ylmethyl and benzenesulfonamide groups but incorporates a quinoxaline ring. The quinoxaline’s planar structure facilitates π-π stacking with enzyme active sites, enhancing ADAM17 inhibition.
Chlorophenyl-Substituted Sulfonamides (e.g., N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methylbenzenesulfonamide)
These derivatives () feature chlorophenyl groups on the furan ring, introducing strong electron-withdrawing effects. The chlorine substituents enhance lipophilicity and membrane permeability compared to the target compound’s methyl-dominated structure. However, the tetramethylbenzenesulfonamide’s steric bulk may confer resistance to enzymatic degradation .
Key Research Findings and Implications
This is supported by thermogravimetric (TG) data from similar sulfonamides, which show decomposition temperatures exceeding 250°C .
Antimicrobial Efficacy : While tetrazole derivatives (e.g., compound 6) exhibit superior potency against S. epidermidis, the target compound’s broader activity spectrum suggests versatility against Gram-positive and Gram-negative pathogens .
Synthetic Accessibility : Microwave-assisted synthesis (as described in ) could optimize the yield of the target compound, given the challenges in conventional sulfonamide coupling reactions (e.g., 60–70% yields under reflux vs. >85% under microwave conditions) .
Biological Activity
Overview
N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS No. 496013-65-1) is an organic compound characterized by its unique structural features, including a furan ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in anticancer and antimicrobial research.
| Property | Value |
|---|---|
| Molecular Weight | 293.38 g/mol |
| Molecular Formula | C15H19N1O3S |
| InChI Key | URKZHGZSAZLXIB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit various enzymes by binding to their active sites, thus blocking their catalytic functions. The structural components, particularly the furan ring and sulfonamide group, are critical for its binding affinity and specificity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating moderate potency against these cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study:
A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in biological applications, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | Neurochemical properties | Potential use in neurological disorders |
| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Anticancer activity | Metal chelating properties |
This compound stands out due to its combination of furan and sulfonamide functionalities which enhance its reactivity and biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
